molecular formula C10H8ClNO2S B12912760 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one CAS No. 89660-84-4

5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one

Cat. No.: B12912760
CAS No.: 89660-84-4
M. Wt: 241.69 g/mol
InChI Key: WSPPKLBRLPEMEO-UHFFFAOYSA-N
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Description

5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is a chemical compound that features a unique structure combining an isoxazole ring with a chlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one typically involves the reaction of 4-chlorobenzenethiol with an appropriate isoxazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
  • ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine
  • ([5-(4-Chlorophenyl)isoxazol-3-yl]methyl)amine

Uniqueness

5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoxazole ring with a chlorophenylthio group sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89660-84-4

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C10H8ClNO2S/c11-7-1-3-9(4-2-7)15-6-8-5-10(13)12-14-8/h1-5H,6H2,(H,12,13)

InChI Key

WSPPKLBRLPEMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NO2)Cl

Origin of Product

United States

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